![molecular formula C9H10FNO B2845181 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 1392880-47-5](/img/structure/B2845181.png)
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 1392880-47-5 . It has a molecular weight of 167.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is1S/C9H10FNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-2,11-12H,3-5H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is a powder that is stored at room temperature .Scientific Research Applications
Anticancer Applications
Research has identified compounds structurally similar to 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol with potential applications in cancer treatment. For instance, studies on derivatives of 8-hydroxyquinoline have shown significant inhibitory activity against various cancer cell lines, suggesting that modifications to this structure could yield promising anticancer agents (Chou et al., 2010). Moreover, the synthesis of novel compounds like diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate has been reported, with evaluations indicating moderate to high levels of antitumor activities (Fang et al., 2016).
Biochemical Modulation
The effectiveness of 5-fluorouracil (5-FU), a compound related in nomenclature but different in application, has been enhanced through biochemical modulation, demonstrating significant improvement in survival and quality of life for patients with advanced colorectal carcinoma (Poon et al., 1989). This highlights the potential for chemical modifications of related compounds to improve therapeutic outcomes.
Synthesis and Functionalization
Studies focusing on the synthesis and functionalization of isoquinoline derivatives reveal the versatility of these compounds. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline has provided key intermediates for further transformations into compounds with potential applications as central nervous system drug candidates (Hargitai et al., 2018). Similarly, research into the synthesis of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates has opened up possibilities for developing selective fluorescent sensors for metal ions (Peng et al., 2007).
Photostability and Reduced Phototoxicity
The introduction of methoxy groups in fluoroquinolone derivatives, such as Q-35, has been shown to significantly reduce phototoxicity in models irradiated with long-wavelength UV light, suggesting the importance of structural modifications for enhancing safety profiles of therapeutic agents (Marutani et al., 1993).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) analogs, to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a manner that results in a range of biological activities
Biochemical Pathways
Thiq analogs are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities . The downstream effects of these pathway alterations would be dependent on the specific target and the nature of the interaction.
Result of Action
Given the diverse biological activities of thiq analogs, it can be inferred that the compound likely induces a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-2,11-12H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPLIJUNVHSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol |
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